![molecular formula C14H21N B3015210 1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine CAS No. 211315-08-1](/img/structure/B3015210.png)
1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine (CAS# 211315-08-1) is a useful research chemical . It is a versatile chemical compound extensively used in scientific research due to its unique structure and properties. Its applications range from drug discovery to material science.
Molecular Structure Analysis
The molecular weight of this compound is 203.32 and the molecular formula is C14H21N . The canonical SMILES representation is CC©©C1=CC=C(C=C1)C2(CC2)CN .Scientific Research Applications
Synthesis and Structural Features
- Monofluorinated cyclopropanecarboxylates, related to 1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine, have been synthesized using transition metal-catalyzed reactions. These compounds are used as starting materials for the synthesis of carboxamides and analogues of tranylcypromine, an antidepressant drug (Haufe et al., 2002).
Mechanism Investigations
- Research into the cycloisomerization of alkynols, catalyzed by Ruthenium complexes, provides insight into reactions related to compounds like this compound. These studies help understand the formation of various complexes during such catalytic reactions (Liu et al., 2011).
Development of Chiral Cyclopropane Units
- Chiral cyclopropanes, akin to this compound, have been synthesized as conformationally restricted analogues of histamine. These compounds are significant in studying bioactive conformations and improving the activity of biologically active compounds (Kazuta et al., 2002).
Reactions and Derivatives
- Studies on lithiated tert-Butyl and 2,6-Di(tert-butyl)-4-methylphenyl Cyclopropanecarboxylates focus on their reactions with various electrophiles. These studies are relevant for understanding the chemical behavior and potential applications of related cyclopropane derivatives (Häner et al., 1986).
Photocytotoxicity and Imaging Applications
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrate photocytotoxicity in red light and are used in cellular imaging. These studies offer insights into potential biomedical applications of similar compounds (Basu et al., 2014).
Properties
IUPAC Name |
[1-(4-tert-butylphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRBWSFTNYOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
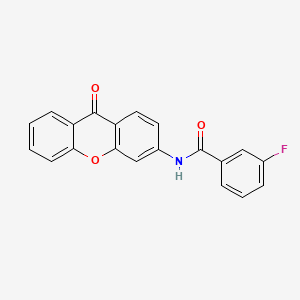
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
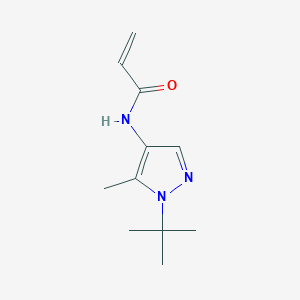

![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)
![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
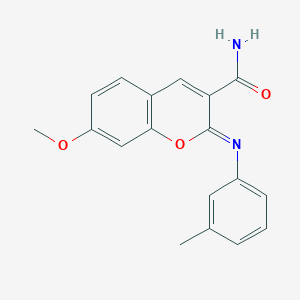

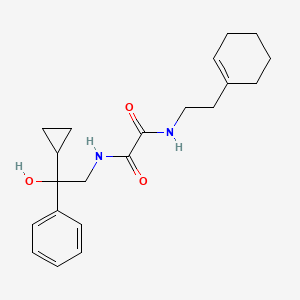
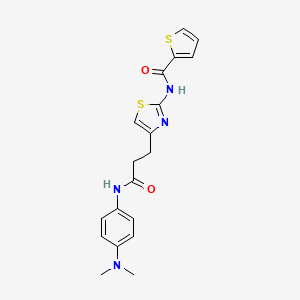
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)
